molecular formula C21H25NO B8193381 3,6-Di-tert-butylacridin-9(10H)-one

3,6-Di-tert-butylacridin-9(10H)-one

Cat. No.: B8193381
M. Wt: 307.4 g/mol
InChI Key: ZBGFUGZKUALIPS-UHFFFAOYSA-N
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Description

3,6-Di-tert-butylacridin-9(10H)-one (CAS: 1810004-91-1) is a substituted acridinone derivative characterized by bulky tert-butyl groups at the 3- and 6-positions of the acridine core. This compound is commercially available with a purity of 97% and is of interest due to its sterically hindered structure, which influences electronic properties, solubility, and reactivity. Acridinone derivatives are widely studied for applications in materials science (e.g., thermally activated delayed fluorescence, TADF) and bioactive agents (e.g., antitumor, herbicidal activities).

Properties

IUPAC Name

3,6-ditert-butyl-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-20(2,3)13-7-9-15-17(11-13)22-18-12-14(21(4,5)6)8-10-16(18)19(15)23/h7-12H,1-6H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGFUGZKUALIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Alkylation of 9-Acridinone

The most widely documented method involves alkylation of 9-acridinone using tert-butyl groups.

Procedure :

  • Starting material : 9-Acridinone (1 equiv).

  • Alkylating agents : tert-Butyl bromide or chloride (2.2 equiv).

  • Catalyst : Aluminum chloride (AlCl₃, 1.5 equiv) or boron trifluoride (BF₃, 1.2 equiv) .

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane.

  • Conditions : Reflux at 40–60°C for 12–24 hours under inert atmosphere.

  • Workup : Quenching with ice-water, extraction with DCM, and column chromatography (silica gel, hexane/ethyl acetate 8:2).

  • Yield : 65–70% .

Mechanistic Insight :
The Lewis acid facilitates electrophilic substitution at the 3 and 6 positions of the acridine ring. Steric hindrance from tert-butyl groups necessitates prolonged reaction times.

Palladium-Catalyzed Cross-Coupling

A high-yielding alternative employs palladium catalysis to introduce tert-butyl groups.

Procedure :

  • Starting material : 9-Bromoacridin-10(9H)-one (1 equiv).

  • Reagents : tert-Butyl magnesium chloride (2.5 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%) .

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Room temperature, 6–8 hours under nitrogen.

  • Workup : Aqueous NH₄Cl extraction, solvent evaporation, and recrystallization (ethanol/water).

  • Yield : 75–80% .

Advantages :

  • Superior regioselectivity.

  • Reduced side products compared to classical alkylation.

Oxidation of 3,6-Di-tert-butylacridine

This two-step method synthesizes the ketone via oxidation of a pre-alkylated acridine.

Step 1: Alkylation of Acridine

  • Reagents : Acridine, tert-butyl chloride (2.2 equiv), AlCl₃ (1.5 equiv).

  • Solvent : Nitromethane.

  • Conditions : 50°C, 8 hours .

  • Intermediate : 3,6-Di-tert-butylacridine (isolated in 70–75% yield).

Step 2: Oxidation to Ketone

  • Oxidizing agent : Potassium permanganate (KMnO₄, 3 equiv) in acetic acid.

  • Conditions : Reflux at 120°C for 4 hours.

  • Workup : Filtration, neutralization with NaOH, extraction with ethyl acetate.

  • Yield : 50–55%.

Microwave-Assisted Synthesis

A rapid, energy-efficient approach utilizes microwave irradiation.

Procedure :

  • Starting material : 9-Acridinone (1 equiv), tert-butyl bromide (2.5 equiv).

  • Base : Potassium carbonate (K₂CO₃, 2 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : Microwave irradiation at 120°C, 30 minutes .

  • Workup : Dilution with water, extraction with DCM, column chromatography.

  • Yield : 60–65% .

Comparative Analysis of Methods

Parameter Classical Alkylation Palladium-Catalyzed Oxidation Route Microwave
Starting Material 9-Acridinone9-BromoacridinoneAcridine9-Acridinone
Key Reagents tert-Butyl bromide, AlCl₃tert-Bu MgCl, Pd(PPh₃)₄KMnO₄, acetic acidtert-Bu Br, K₂CO₃
Reaction Time 12–24 hours6–8 hours12 hours30 minutes
Yield 65–70%75–80%50–55%60–65%
Purification Column chromatographyRecrystallizationExtractionColumn chromatography
Cost Efficiency ModerateHighLowHigh

Critical Evaluation

  • Classical Alkylation : Economical but limited by moderate yields and hazardous solvents (DCM).

  • Palladium-Catalyzed : High yield and selectivity, but cost-prohibitive for large-scale synthesis due to Pd catalysts.

  • Oxidation Route : Lower yield but valuable for accessing derivatives via intermediate acridines.

  • Microwave Method : Balances speed and efficiency, though requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butylacridin-9(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can be tailored for specific applications in organic electronics and medicinal chemistry .

Scientific Research Applications

Applications in Materials Science

3,6-Di-tert-butylacridin-9(10H)-one has been identified as a valuable component in the development of organic electronic materials. Its structure allows for enhanced stability and performance in various applications:

  • Organic Light Emitting Diodes (OLEDs) : The compound acts as an electron-donating intermediate in the synthesis of semiconducting molecules for OLEDs. Its bulky tert-butyl groups help prevent the aggregation of molecules, which can lead to improved efficiency and longevity of OLED devices .
  • Dye-Sensitized Solar Cells (DSSCs) : Similar to its application in OLEDs, 3,6-Di-tert-butylacridin-9(10H)-one is utilized to enhance the performance of DSSCs by improving charge transport and stability .

Biological Applications

The biological implications of 3,6-Di-tert-butylacridin-9(10H)-one are also noteworthy:

  • Antioxidant Properties : Research indicates that acridine derivatives, including 3,6-Di-tert-butylacridin-9(10H)-one, exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases .
  • Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light exposure makes it a candidate for photodynamic therapy applications. This technique is used in treating various cancers by selectively targeting tumor cells .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating 3,6-Di-tert-butylacridin-9(10H)-one into OLEDs significantly improved their efficiency by reducing the formation of excimers and enhancing charge transport properties. The resulting devices exhibited higher brightness and longer operational lifetimes compared to those using traditional materials .

Case Study 2: Antioxidant Activity

In a controlled experiment assessing the antioxidant capabilities of various acridine derivatives, 3,6-Di-tert-butylacridin-9(10H)-one showed a remarkable ability to scavenge free radicals. This finding suggests potential applications in developing dietary supplements or pharmaceuticals aimed at reducing oxidative damage in cells .

Summary Table of Applications

Application AreaSpecific UseBenefits
Organic ElectronicsOLEDsImproved efficiency and stability
DSSCsEnhanced charge transport
Biological SystemsAntioxidant agentsMitigation of oxidative stress
Photodynamic therapyTargeted cancer treatment

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3,6-DPXZ-AD (Phenoxazine-Substituted Acridinone)
  • Structure: 3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one .
  • Comparison: Unlike the tert-butyl groups in the target compound, phenoxazine donors at the 3,6-positions enhance electron-donating capabilities, optimizing reverse intersystem crossing (RISC) and radiation rate constants (KRISC and KR) for TADF applications.
1-Hydroxyacridin-9(10H)-one (IVc)
  • Structure : Hydroxy group at the 1-position .
  • Comparison : The hydroxy substituent confers polarity and hydrogen-bonding capacity, critical for DNA gyrase inhibition. In contrast, the tert-butyl groups in the target compound increase hydrophobicity, which may enhance membrane permeability in biological systems but reduce solubility.
10-Methyl- and 10-Phenylacridinones
  • Examples : 10-Methylacridin-9(10H)-one (2m) and 10-phenylacridin-9(10H)-one (2o) .
  • Comparison: Substitution at the 10-position (N-methyl or aryl) modifies the electron density of the acridinone core.

Physical and Spectroscopic Properties

Compound Substituents Melting Point (°C) Key IR Bands (cm⁻¹) Applications Reference
3,6-Di-tert-butylacridin-9(10H)-one 3,6-di-tert-butyl Not reported Not available Material science, Herbicides
7-Chloro-1,3-diphenylacridin-9(10H)-one (2d) 7-Cl, 1,3-diphenyl 275–276 3060 (C-H), 1620 (C=O) Synthetic intermediate
6,8-Dimethyl-1,3-diphenylacridin-9(10H)-one (3g) 6,8-Me, 1,3-diphenyl 286–287 2962 (C-H), 1593 (C=O) Not specified
3-Chloro-10-methylacridin-9(10H)-one 3-Cl, 10-Me Not reported Not available Pharmacological studies
  • Key Observations :
    • Bulky substituents (e.g., tert-butyl, diphenyl) correlate with higher melting points due to reduced molecular mobility.
    • Carbonyl stretching (C=O) in IR spectra appears near 1620–1590 cm⁻¹ across analogs, indicating minimal electronic perturbation from substituents.

Electronic and Functional Comparisons

TADF Performance
  • 3,6-DPXZ-AD: Achieves high KRISC (3.2 × 10⁵ s⁻¹) and KR (1.1 × 10⁶ s⁻¹) due to balanced donor-acceptor interactions .
  • 3,6-Di-tert-butylacridin-9(10H)-one: The tert-butyl groups may suppress non-radiative decay pathways by reducing intermolecular interactions, though steric hindrance could limit charge transfer efficiency.
Neurotransmitter Release Enhancement
  • Anthracenone analogs (XE991, DMP 543): Bis-pyridinylmethyl substituents at the 10-position enhance acetylcholine release (EC₅₀: 490–700 nM) . While structurally distinct, the tert-butyl groups in 3,6-Di-tert-butylacridin-9(10H)-one could similarly modulate ion channel interactions through steric effects.

Biological Activity

3,6-Di-tert-butylacridin-9(10H)-one is an acridine derivative that has garnered attention due to its potential biological activities. Acridine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article will delve into the biological activity of 3,6-Di-tert-butylacridin-9(10H)-one, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

3,6-Di-tert-butylacridin-9(10H)-one features a unique structure that contributes to its biological activity. The presence of bulky tert-butyl groups at positions 3 and 6 enhances lipophilicity and steric hindrance, which may influence its interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that acridine derivatives exhibit significant antioxidant properties. For instance, research on related compounds has shown that they can effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) tests.

CompoundIC50 (µM) in DPPH AssayIC50 (µM) in FRAP Assay
3,6-Di-tert-butylacridin-9(10H)-oneTBDTBD
Related Acridine Derivative A0.075TBD
Related Acridine Derivative B0.17TBD

Anticancer Activity

Acridine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Kinases
One notable study focused on the inhibition of cyclin-dependent kinases (CDKs) by acridine derivatives. The results indicated that specific acridine compounds could effectively inhibit CDK1 and CDK5 with IC50 values ranging from 2 to 5 µM, suggesting a potential mechanism for their anticancer activity.

The biological activity of 3,6-Di-tert-butylacridin-9(10H)-one may be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound may act as an inhibitor of key kinases involved in cell proliferation.
  • DNA Intercalation : Acridine derivatives are known to intercalate into DNA, potentially leading to disruptions in replication and transcription.

Toxicological Studies

Toxicological assessments of acridine derivatives have revealed varying degrees of toxicity depending on the structure and substituents present. For example, in vivo studies have shown that high doses can lead to hepatotoxicity and reproductive toxicity in animal models.

Study TypeDose (mg/kg)Observed Effects
Acute Toxicity>200Liver hypertrophy
Reproductive Toxicity50-200Testicular degeneration

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,6-Di-tert-butylacridin-9(10H)-one derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce tert-butyl groups at the 3,6-positions of the acridinone core. For example, substituent-dependent protocols (e.g., using tert-butyl halides or alcohols under acidic/basic conditions) achieve yields of 75–86% . Key factors include solvent choice (e.g., morpholine or DMF), temperature control (29–110°C), and reaction time (12–24 hours). Purification via recrystallization or column chromatography ensures high purity, validated by melting points and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing 3,6-Di-tert-butylacridin-9(10H)-one derivatives?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton environments (e.g., tert-butyl groups at δ 1.3–1.5 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1670 cm⁻¹) and C-H bending modes of aromatic/tert-butyl groups .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects from bulky tert-butyl groups using SHELX software for structure refinement .

Advanced Research Questions

Q. How do tert-butyl substituents at the 3,6-positions influence photophysical properties in TADF applications?

  • Methodological Answer : The tert-butyl groups enhance rigidity and reduce conformational relaxation, increasing the radiation rate constant (KRK_R) to 1.4×107s11.4 \times 10^7 \, \text{s}^{-1}. They also stabilize the charge-transfer (CT) state, enabling reverse intersystem crossing (KRISC=1.1×106s1K_{RISC} = 1.1 \times 10^6 \, \text{s}^{-1}) via multichannel pathways (TSCT and 3LE states). Experimental validation combines transient photoluminescence, quantum yield measurements (~95%), and DFT calculations to map excited-state dynamics .

Q. What strategies resolve contradictions in reported photoluminescence lifetimes for acridinone-based TADF emitters?

  • Methodological Answer : Discrepancies often arise from differences in doping concentration, host matrix interactions, or measurement conditions (e.g., temperature, excitation wavelength). Standardized protocols include:

  • Host-Guest Optimization : Testing varied dopant ratios (e.g., 5–20 wt%) in CBP or mCP hosts to minimize aggregation-induced quenching .
  • Temperature-Dependent Studies : Correlating lifetime trends (e.g., 1.6 ms at 300 K) with thermal activation energy (EaE_a) calculations .
  • Cross-Validation : Comparing time-resolved PL data with electroluminescence performance in OLED devices .

Q. How can computational modeling predict substituent effects on the electronic structure of 3,6-Di-tert-butylacridin-9(10H)-one?

  • Methodological Answer : Density Functional Theory (DFT) or TD-DFT simulations calculate HOMO-LUMO gaps, spin-orbit coupling (SOC), and adiabatic/vertical excitation energies. For example:

  • HOMO Localization : On the acridinone core, LUMO on electron-deficient moieties (e.g., carbonyl groups).
  • SOC Analysis : Quantifies intersystem crossing efficiency using matrix elements between singlet and triplet states.
  • Software: Gaussian 16 or ORCA with B3LYP/6-31G* basis sets .

Experimental Design & Data Analysis

Q. What experimental controls are essential for reproducibility in acridinone-based TADF studies?

  • Methodological Answer :

  • Oxygen-Free Conditions : Use gloveboxes or Schlenk lines to prevent triplet quenching.
  • Host Material Purity : Ensure hosts (e.g., CBP) are sublimed twice to eliminate traps.
  • Device Fabrication Consistency : Standardize ITO cleaning, layer thickness (e.g., 40 nm EML), and encapsulation protocols .
  • Internal Standards : Include reference emitters (e.g., Ir(ppy)₃) to calibrate EQE measurements .

Q. How to address low yields in multi-step syntheses of 3,6-Di-tert-butylacridin-9(10H)-one derivatives?

  • Methodological Answer :

  • Intermediate Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., over-alkylation).
  • Steric Hindrance Mitigation : Employ high-boiling solvents (e.g., DMSO) or microwave-assisted heating to accelerate sluggish steps .
  • Catalytic Optimization : Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts for regioselective substitution .

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